molecular formula C11H14ClNO2 B13187381 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol

3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13187381
M. Wt: 227.69 g/mol
InChI Key: APHPWYFBRRVQBZ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by a cyclobutane ring substituted with an amino group, a chloro-methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-chloro-2-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including amination, cyclization, and hydroxylation. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the amino group or other functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The chloro-methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(5-chloro-2-methylphenyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    3-Amino-3-(5-bromo-2-methoxyphenyl)cyclobutan-1-ol: Similar structure but with a bromo group instead of a chloro group.

    3-Amino-3-(5-chloro-2-methoxyphenyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

The unique combination of functional groups in 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol provides it with distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group on the cyclobutane ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO2/c1-15-10-3-2-7(12)4-9(10)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3

InChI Key

APHPWYFBRRVQBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CC(C2)O)N

Origin of Product

United States

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